molecular formula C7H9N3O B1281880 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one CAS No. 88259-81-8

6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one

Cat. No. B1281880
CAS RN: 88259-81-8
M. Wt: 151.17 g/mol
InChI Key: BPCPRZXFCGCAKM-UHFFFAOYSA-N
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Description

The compound "6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one" is a derivative of the pyridazin-3(2H)-one class, which is known for its pharmacological activities. The pyridazinone nucleus is a common feature in various compounds with significant biological activities, including those with cardiovascular effects . The structure of the compound suggests potential reactivity due to the presence of the amino group and the pyridazinone core.

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives can be achieved through various routes. One such method involves the cycloaddition of pyridine N-imine with alkylated precursors, followed by condensation with hydrazine . Another approach for synthesizing a novel class of pyridazin-3-one derivatives includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, such as p-nitrophenylacetic acid and cyanoacetic acid, in acetic anhydride . These methods provide access to a diverse range of pyridazinone derivatives with potential for further functionalization.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a six-membered pyridazine ring with a ketone functionality at the third position. The substitution at the sixth position is crucial for the biological activity of these compounds. X-ray crystallographic analysis is often used to determine the precise structure of these molecules . The presence of substituents, such as the prop-2-en-1-yl group, can influence the molecular conformation and, consequently, the reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyridazinone derivatives are versatile in chemical reactions due to their reactive sites. For instance, the 6-acetyl-3-oxopyridazine derivative can be converted into an enaminone derivative, which can further react with aminoazoles to yield azolo[1,5-a]pyrimidine derivatives . The amino group in the 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one structure could potentially undergo similar transformations, leading to a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The presence of different substituents can affect the solubility, melting point, and stability of these compounds. The pharmacological properties, such as platelet aggregation inhibition and hypotensive activity, are also closely related to the chemical structure, as seen in the 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives . The specific properties of "6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one" would need to be determined experimentally, but its structure suggests it may have similar characteristics to other compounds in its class.

Scientific Research Applications

1. Histamine H3 Receptor Inverse Agonist

6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one derivatives, such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have been identified as potent histamine H3 receptor inverse agonists. These compounds demonstrate high affinity and selectivity for the H3 receptor, making them potential candidates for treating attentional and cognitive disorders (Hudkins et al., 2011).

2. Platelet Aggregation Inhibitors

Some derivatives of 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one, specifically those with amino groups at the 5-position of the pyridazine nucleus, have been tested as platelet aggregation inhibitors. These compounds could potentially offer therapeutic benefits in conditions where platelet aggregation needs to be controlled (Estevez et al., 1998).

3. Antihistaminic Activity

Several fused pyridazines containing cyclic amines, including those based on 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one structures, have shown antihistaminic activity. Such compounds can inhibit eosinophil infiltration, indicating potential applications in treating allergic reactions and possibly other inflammation-related conditions (Gyoten et al., 2003).

4. Anti-Inflammatory and Analgesic Properties

Some novel 2,6-disubstituted derivatives of pyridazine-3(2H)-one have exhibited significant anti-inflammatory and analgesic properties. These compounds, such as 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, show promise as non-ulcerogenic agents with potent COX-2 inhibitory activity, suggesting potential applications in pain management and inflammation treatment (Ibrahim et al., 2017).

5. Plant Growth Stimulant Activity

Novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives have been synthesized and tested for plant growth stimulant activity. Compounds from this series showed pronounced effects, indicating potential use in agricultural applications (Yengoyan et al., 2018).

6. Anticonvulsant Activity

Derivatives of 6-phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one, a class of compounds related to 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one, have shown significant anticonvulsant activity. These compounds offer potential therapeutic applications for seizure disorders (Samanta et al., 2011).

properties

IUPAC Name

3-(prop-2-enylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-2-5-8-6-3-4-7(11)10-9-6/h2-4H,1,5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCPRZXFCGCAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80533942
Record name 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80533942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one

CAS RN

88259-81-8
Record name 6-(2-Propen-1-ylamino)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88259-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80533942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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